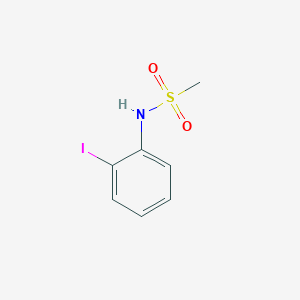

N-(2-iodophenyl)methanesulfonamide

Description

The exact mass of the compound N-(2-iodophenyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-iodophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-iodophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-iodophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYJASRWKZXTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354720 | |

| Record name | N-(2-iodophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116547-92-3 | |

| Record name | N-(2-iodophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-iodophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-iodophenyl)methanesulfonamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-iodophenyl)methanesulfonamide is a versatile chemical compound that has garnered interest in both synthetic organic chemistry and medicinal chemistry. Initially recognized as a valuable synthetic intermediate, its recent discovery as a naturally occurring compound has opened new avenues for research and development. This technical guide provides a comprehensive overview of N-(2-iodophenyl)methanesulfonamide, detailing its discovery, primary synthesis methods, and its application as a precursor in the synthesis of complex heterocyclic structures. Additionally, it explores its potential biological activities, including its putative role as an anti-inflammatory and antimicrobial agent. This document aims to serve as a foundational resource, providing researchers with the necessary data and protocols to further investigate and utilize this compound.

Introduction

N-(2-iodophenyl)methanesulfonamide, with the molecular formula C₇H₈INO₂S, is an organic compound featuring a 2-iodophenyl group linked to a methanesulfonamide moiety.[1] The presence of an iodine atom on the aromatic ring significantly influences its reactivity, making it an excellent substrate for various transition metal-catalyzed cross-coupling reactions.[2] The sulfonamide group, a well-known pharmacophore present in numerous approved drugs, imparts favorable physicochemical properties and potential for biological activity.[2]

Historically, N-(2-iodophenyl)methanesulfonamide has been utilized as a building block in organic synthesis. However, a recent breakthrough identified it as a naturally occurring bioactive compound in Makhana (fox nut), a discovery that has amplified interest in its therapeutic potential.[3] This finding suggests that the compound may possess inherent biological activities that are yet to be fully elucidated. This guide will delve into the known synthetic routes, its utility in constructing complex molecules, and the current understanding of its biological significance.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of N-(2-iodophenyl)methanesulfonamide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈INO₂S | [4] |

| Molecular Weight | 297.11 g/mol | [5] |

| CAS Number | 116547-92-3 | [2] |

| Physical Form | Solid | [6] |

| Purity (Typical) | ≥95% | [6] |

Characterization Data:

-

¹H NMR: The proton of the sulfonamide (N-H) group is expected to appear as a singlet in the downfield region (δ 9.0–10.3 ppm). Aromatic protons on the phenyl ring typically resonate between δ 7.0 and 8.0 ppm. The methyl (CH₃) protons of the methanesulfonyl group would likely appear as a sharp singlet in the upfield region.[4]

-

¹³C NMR: Aromatic carbons are expected to show signals between approximately 111 and 160 ppm. The carbon atom of the methanesulfonyl methyl group will have a characteristic signal in the upfield region.[2]

Synthesis of N-(2-iodophenyl)methanesulfonamide

The most common and straightforward method for the synthesis of N-(2-iodophenyl)methanesulfonamide is the direct amination of 2-iodoaniline with methanesulfonyl chloride.[2]

General Experimental Protocol: Direct Amination

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of N-(2-iodophenyl)methanesulfonamide.

Materials:

-

2-Iodoaniline

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution.

-

Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M hydrochloric acid and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(2-iodophenyl)methanesulfonamide.

Quantitative Data:

| Parameter | Value |

| Typical Yield | High |

| Purity | >95% (after chromatography) |

Note: Specific yields can vary depending on the scale and precise reaction conditions.

Applications in Organic Synthesis

N-(2-iodophenyl)methanesulfonamide is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, primarily indoles and carbazoles, through palladium-catalyzed cross-coupling reactions.

Synthesis of Indoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful method for preparing substituted indoles from o-haloanilines and alkynes.[1] N-(2-iodophenyl)methanesulfonamide can serve as the o-iodoaniline component in this reaction.

Figure 2: Workflow for Larock Indole Synthesis.

Synthesis of Carbazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[7] A potential application of N-(2-iodophenyl)methanesulfonamide is in an intramolecular version of this reaction to form carbazoles.

Figure 3: Workflow for Carbazole Synthesis.

Potential Biological Activity

The presence of the sulfonamide group suggests that N-(2-iodophenyl)methanesulfonamide may exhibit biological activities. Preliminary reports indicate potential anti-inflammatory and antimicrobial properties.[8]

Anti-inflammatory Activity: Potential Mechanism

Many sulfonamide-containing drugs exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. While not yet demonstrated specifically for N-(2-iodophenyl)methanesulfonamide, this represents a plausible mechanism of action. The canonical NF-κB pathway is a key regulator of inflammation.

Figure 4: Putative inhibition of the NF-κB pathway.

Antimicrobial Activity

The sulfonamide functional group is the basis for sulfa drugs, a class of antibiotics. It is plausible that N-(2-iodophenyl)methanesulfonamide could exhibit antimicrobial properties. Further investigation is required to determine its spectrum of activity and potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol to assess antimicrobial activity.

Materials:

-

N-(2-iodophenyl)methanesulfonamide

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of N-(2-iodophenyl)methanesulfonamide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data to be Determined:

| Parameter | Value |

| MIC against E. coli | To be determined |

| MIC against S. aureus | To be determined |

Conclusion

N-(2-iodophenyl)methanesulfonamide is a compound of significant interest due to its dual role as a versatile synthetic intermediate and a potentially bioactive natural product. Its utility in the synthesis of complex heterocyclic structures like indoles and carbazoles is well-established in principle. The recent discovery of its natural occurrence has spurred further investigation into its pharmacological properties. The putative anti-inflammatory and antimicrobial activities, potentially mediated through pathways such as NF-κB inhibition, warrant dedicated study. This technical guide provides a solid foundation for researchers to explore the synthesis, applications, and biological evaluation of N-(2-iodophenyl)methanesulfonamide, paving the way for future discoveries in both chemistry and medicine.

References

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]

- 5. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Cas 116547-92-3,N-(2-Iodophenyl)methanesulfonamide | lookchem [lookchem.com]

physical and chemical properties of N-(2-iodophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of N-(2-iodophenyl)methanesulfonamide. This versatile compound serves as a key intermediate in the synthesis of various heterocyclic compounds and is of significant interest to the pharmaceutical and organic synthesis sectors.

Core Physical and Chemical Properties

N-(2-iodophenyl)methanesulfonamide is a solid, appearing as a yellow to brown substance, with a purity of approximately 95%.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₇H₈INO₂S | [3][4] |

| Molecular Weight | 297.12 g/mol | [3] |

| CAS Number | 116547-92-3 | [3] |

| IUPAC Name | N-(2-iodophenyl)methanesulfonamide | [3] |

| Melting Point | 96-98 °C | [5] |

| Boiling Point (Predicted) | 346.8 ± 44.0 °C | [5] |

| Density (Predicted) | 1.954 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 7.93 ± 0.10 | [5] |

| Physical Form | Solid | [1][6] |

| Appearance | Yellow to Brown Solid | [2] |

| Purity | 95% | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of N-(2-iodophenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, and the methyl protons.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the aromatic carbons and the methyl carbon of the methanesulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2-iodophenyl)methanesulfonamide displays key absorption bands that confirm its structure. The most prominent of these are the strong, characteristic stretches of the sulfonyl (S=O) group, typically observed around 1320 cm⁻¹ (asymmetric) and 1140 cm⁻¹ (symmetric). Other significant peaks include the N-H stretch of the sulfonamide group and the C-H stretches of the aromatic ring and methyl group.

Synthesis of N-(2-iodophenyl)methanesulfonamide

The most common and straightforward method for the synthesis of N-(2-iodophenyl)methanesulfonamide is through the direct amination of 2-iodoaniline with methanesulfonyl chloride.[3][7] This nucleophilic substitution reaction involves the attack of the amino group of 2-iodoaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the stable sulfonamide bond and the elimination of hydrogen chloride.[7]

Experimental Protocol: Direct Amination

Materials:

-

2-Iodoaniline

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

In a round-bottom flask, dissolve 2-iodoaniline in dichloromethane.

-

Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure N-(2-iodophenyl)methanesulfonamide.

Chemical Reactivity and Applications in Organic Synthesis

The presence of the iodine atom on the phenyl ring makes N-(2-iodophenyl)methanesulfonamide a valuable precursor in various transition metal-catalyzed cross-coupling reactions.[7] The carbon-iodine bond is relatively weak, rendering the iodine atom an excellent leaving group.[7]

Palladium-Catalyzed Cross-Coupling Reactions

N-(2-iodophenyl)methanesulfonamide is particularly useful in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.[7] This reactivity is pivotal for the synthesis of complex heterocyclic structures.

-

Indole Synthesis: It can react with terminal acetylenes in a one-pot, palladium-catalyzed process to yield indole derivatives.[7]

-

Carbazole Synthesis: A significant application is in the synthesis of carbazoles through a palladium-catalyzed domino reaction with silylaryl triflates, which involves a Suzuki-type coupling followed by an intramolecular C-H arylation.[7]

Potential Biological and Pharmaceutical Relevance

The aryl sulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs. While research on the specific medicinal properties of N-(2-iodophenyl)methanesulfonamide is ongoing, it has been investigated for its potential antimicrobial and anti-inflammatory properties.[4] Its primary role in pharmaceutical development is as a key building block for the synthesis of more complex, biologically active molecules.[3][4]

Safety Information

N-(2-iodophenyl)methanesulfonamide is classified as an irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. N-(2-iodophenyl)methanesulfonamide | CAS#:116547-92-3 | Chemsrc [chemsrc.com]

- 2. N-(2-IODOPHENYL)METHANESULFONAMIDE | 116547-92-3 [sigmaaldrich.com]

- 3. Buy N-(2-iodophenyl)methanesulfonamide | 116547-92-3 [smolecule.com]

- 4. Cas 116547-92-3,N-(2-Iodophenyl)methanesulfonamide | lookchem [lookchem.com]

- 5. N-(2-Iodophenyl)methanesulfonamide CAS#: 116547-92-3 [m.chemicalbook.com]

- 6. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 [sigmaaldrich.com]

- 7. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to N-(2-iodophenyl)methanesulfonamide (CAS: 116547-92-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-iodophenyl)methanesulfonamide, with CAS number 116547-92-3, is a halogenated aryl sulfonamide that has garnered interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive iodine atom and a sulfonamide moiety, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly through palladium-catalyzed cross-coupling reactions.[1] While its primary application lies in organic synthesis, preliminary investigations suggest potential biological activities, including antimicrobial and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known applications of N-(2-iodophenyl)methanesulfonamide, along with detailed experimental protocols and data presentation.

Chemical Properties and Data

N-(2-iodophenyl)methanesulfonamide is a solid at room temperature with a molecular weight of 297.12 g/mol .[1][4] The presence of the carbon-iodine bond is a key feature, rendering the iodine atom an excellent leaving group in various chemical transformations.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 116547-92-3 | [1][2][4] |

| Molecular Formula | C₇H₈INO₂S | [2][5] |

| Molecular Weight | 297.12 g/mol | [1][4] |

| IUPAC Name | N-(2-iodophenyl)methanesulfonamide | [4] |

| InChI Key | LDYJASRWKZXTBH-UHFFFAOYSA-N | [1][4] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6] |

Spectroscopic Data

While a comprehensive public database of its spectra is limited, the following data has been reported:

| Spectroscopy | Data | Reference |

| ¹H NMR, ¹³C NMR | Spectra available from commercial suppliers. Key signals include the sulfonamide N-H proton. | [1][2] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated Monoisotopic Mass: 296.93205 Da | [1] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for N-H, S=O, and C-S bonds. | [1] |

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of N-(2-iodophenyl)methanesulfonamide is through the direct amination of 2-iodoaniline with methanesulfonyl chloride.[1][3]

General Synthesis Workflow

Caption: General workflow for the synthesis of N-(2-iodophenyl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis of N-(2-iodophenyl)methanesulfonamide

This protocol is a generalized procedure based on the direct amination method.[1] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

2-Iodoaniline (1.0 eq)

-

Methanesulfonyl chloride (1.0 - 1.2 eq)

-

Triethylamine (1.1 - 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2-iodophenyl)methanesulfonamide as a solid.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of N-(2-iodophenyl)methanesulfonamide stems from the reactivity of the carbon-iodine bond, which readily participates in palladium-catalyzed cross-coupling reactions.[1] This makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably indoles and carbazoles.[1][3]

Palladium-Catalyzed Indole Synthesis

A key application is the reaction with terminal acetylenes in a one-step, palladium-catalyzed process to form indole derivatives.[1]

Caption: Simplified schematic of palladium-catalyzed indole synthesis.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Indoles

This is a representative protocol for the synthesis of indoles from N-(2-iodophenyl)methanesulfonamide and a terminal alkyne, based on similar reported transformations.

Materials:

-

N-(2-iodophenyl)methanesulfonamide (1.0 eq)

-

Terminal alkyne (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Solvent (e.g., DMF or Toluene), anhydrous

Procedure:

-

To a Schlenk flask, add N-(2-iodophenyl)methanesulfonamide, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent and the base via syringe.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired 2-substituted indole.

Biological Activity and Potential Applications

While primarily a synthetic intermediate, N-(2-iodophenyl)methanesulfonamide has been investigated for its potential biological activities.[2][3]

Antimicrobial and Anti-inflammatory Properties

A recent report has identified N-(2-iodophenyl)methanesulfonamide as a naturally occurring compound in Makhana (fox nuts), highlighting its potential medicinal properties.[7] This discovery may spur further research into its therapeutic applications.[7]

General Signaling Pathway for Sulfonamide Antimicrobial Action

Disclaimer: The following diagram illustrates the general mechanism of action for sulfonamide antibiotics. There is currently no published evidence to suggest that N-(2-iodophenyl)methanesulfonamide specifically acts via this pathway.

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

Caption: Generalized pathway of sulfonamide antimicrobial action.

Safety and Handling

N-(2-iodophenyl)methanesulfonamide is classified as an irritant.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated fume hood.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4][6]

Conclusion

N-(2-iodophenyl)methanesulfonamide is a valuable and versatile building block in organic synthesis, particularly for the construction of indole and other heterocyclic systems through palladium-catalyzed reactions. While its biological activities are not yet well-characterized, the presence of the sulfonamide group and recent reports of its natural occurrence suggest that it may be a promising lead for future drug discovery efforts. Further research is warranted to elucidate its specific biological targets and potential therapeutic applications.

References

- 1. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]

- 2. 116547-92-3|N-(2-Iodophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 3. Cas 116547-92-3,N-(2-Iodophenyl)methanesulfonamide | lookchem [lookchem.com]

- 4. N-(2-iodophenyl)methanesulfonamide | CAS#:116547-92-3 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 [sigmaaldrich.cn]

- 7. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-iodophenyl)methanesulfonamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of N-(2-iodophenyl)methanesulfonamide, a compound of interest in organic synthesis and pharmaceutical research.

Physicochemical Data

N-(2-iodophenyl)methanesulfonamide is a sulfonamide derivative characterized by the presence of an iodine atom on the phenyl ring.[1] This structural feature makes it a valuable intermediate in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions for synthesizing complex heterocyclic compounds.[2] The molecular formula and weight are fundamental parameters for any experimental and theoretical work involving this compound.

The key quantitative data for N-(2-iodophenyl)methanesulfonamide are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈INO₂S[1][3][4][5] |

| Molecular Weight | 297.12 g/mol [3] |

| Monoisotopic Mass | 296.93205 Da[2] |

| CAS Number | 116547-92-3[1][3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of N-(2-iodophenyl)methanesulfonamide typically involve the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base.[2] For analytical confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to verify the structure and determine the precise molecular weight and elemental formula, respectively.[2]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

References

- 1. Cas 116547-92-3,N-(2-Iodophenyl)methanesulfonamide | lookchem [lookchem.com]

- 2. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]

- 3. Buy N-(2-iodophenyl)methanesulfonamide | 116547-92-3 [smolecule.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. PubChemLite - N-(2-iodophenyl)methanesulfonamide (C7H8INO2S) [pubchemlite.lcsb.uni.lu]

N-(2-iodophenyl)methanesulfonamide: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of N-(2-iodophenyl)methanesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely properties based on the well-understood behavior of structurally related sulfonamides and aryl iodides. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of N-(2-iodophenyl)methanesulfonamide in a laboratory setting.

Introduction to N-(2-iodophenyl)methanesulfonamide

N-(2-iodophenyl)methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide group attached to a 2-iodophenyl ring. The presence of the sulfonamide moiety, a common functional group in many pharmaceutical agents, suggests its potential for biological activity. The iodo-substituent on the phenyl ring provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis. Understanding the solubility and stability of this compound is critical for its handling, formulation, and potential development as a drug candidate or advanced synthetic precursor.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capacity, and crystal lattice energy. Based on the structure of N-(2-iodophenyl)methanesulfonamide, a qualitative prediction of its solubility in various solvent classes is presented in Table 1. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the iodophenyl group is largely nonpolar.

Table 1: Predicted Qualitative Solubility of N-(2-iodophenyl)methanesulfonamide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide group can interact with protic solvents, but the bulky, nonpolar iodophenyl ring will limit solubility, especially in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar sulfonamide group and also interact favorably with the aromatic ring. |

| Nonpolar | Hexane, Toluene | Low | The polar sulfonamide group will have poor interactions with nonpolar solvents, leading to low solubility. |

| Aqueous Buffers | Phosphate Buffered Saline (PBS) | pH-Dependent | The sulfonamide proton is weakly acidic, and its solubility is expected to increase in alkaline pH due to the formation of a more soluble salt. |

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of N-(2-iodophenyl)methanesulfonamide, researchers can employ established methodologies such as thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for biopharmaceutical classification.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid N-(2-iodophenyl)methanesulfonamide to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any carryover of solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Caption: Thermodynamic Solubility Assay Workflow.

Kinetic Solubility Assay

Kinetic solubility is often measured in high-throughput screening to assess the solubility of compounds prepared from a DMSO stock solution.

Experimental Protocol:

-

Stock Solution: Prepare a concentrated stock solution of N-(2-iodophenyl)methanesulfonamide in 100% DMSO.

-

Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS).

-

Incubation: Incubate the solution for a shorter period than the thermodynamic assay (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection: Measure the turbidity of the solution using a nephelometer or separate any precipitate by filtration.

-

Quantification: Determine the concentration of the compound remaining in the solution using a suitable analytical method.

Predicted Stability Profile and Degradation Pathways

The stability of N-(2-iodophenyl)methanesulfonamide will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis.

-

Hydrolytic Stability: Sulfonamides are generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis of the sulfonamide bond can occur. The C-I bond on the aromatic ring is generally stable to hydrolysis under typical conditions but can be susceptible to nucleophilic substitution under harsh conditions or in the presence of certain catalysts.[1][2][3]

-

Oxidative Stability: The sulfonamide group is relatively stable to oxidation. The aromatic ring could be susceptible to oxidation under strong oxidizing conditions.

-

Photostability: Aryl iodides are known to be sensitive to light and can undergo photolytic cleavage of the carbon-iodine bond to form radical intermediates. Therefore, N-(2-iodophenyl)methanesulfonamide is expected to exhibit some degree of photosensitivity.

Experimental Protocols for Stability Assessment

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A for stability testing of new drug substances.[4][5][6][7]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Test Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the sulfonamide bond. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Hydrolysis of the sulfonamide bond. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aromatic ring or other susceptible moieties. |

| Thermal Degradation | 80 °C for 48 hours (solid state) | General thermal decomposition. |

| Photostability | Exposure to light (ICH Q1B guidelines) | Cleavage of the C-I bond, degradation of the aromatic system. |

General Stability Testing Protocol

Experimental Protocol:

-

Sample Preparation: Prepare solutions of N-(2-iodophenyl)methanesulfonamide in appropriate solvents or use the solid compound.

-

Stress Application: Expose the samples to the stress conditions outlined in Table 2. A control sample should be kept under normal storage conditions.

-

Time-point Sampling: At specified time intervals, withdraw aliquots of the stressed samples.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Mass Balance: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products to ensure mass balance.

Caption: Forced Degradation Experimental Workflow.

Analytical Methods for Quantification

Accurate quantification of N-(2-iodophenyl)methanesulfonamide is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the 230-270 nm range).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of N-(2-iodophenyl)methanesulfonamide based on established chemical principles. The detailed experimental protocols offer a clear path for researchers to determine the specific physicochemical properties of this compound. A thorough understanding of its solubility and stability is a prerequisite for any further development in the fields of medicinal chemistry and drug development. It is strongly recommended that the compound be handled with care, particularly with respect to light exposure, until its photostability profile is experimentally confirmed.

References

- 1. savemyexams.com [savemyexams.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. doubtnut.com [doubtnut.com]

- 4. database.ich.org [database.ich.org]

- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

In-Depth Technical Guide to the Safety and Handling of N-(2-iodophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(2-iodophenyl)methanesulfonamide (CAS No. 116547-92-3). The following sections detail the hazardous properties, safe handling procedures, personal protective equipment, and emergency response protocols for this compound. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

N-(2-iodophenyl)methanesulfonamide is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram: [1]

-

GHS07: Exclamation Mark

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of N-(2-iodophenyl)methanesulfonamide is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 116547-92-3[3][4] |

| Molecular Formula | C₇H₈INO₂S[5] |

| Molecular Weight | 297.12 g/mol [1] |

| Physical Form | Solid, Powder, Yellow to Brown Solid[1] |

| Purity | Typically ≥95%[1] |

| Storage Temperature | 2-8°C, Sealed in a dry, well-ventilated place[6] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with N-(2-iodophenyl)methanesulfonamide to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work with N-(2-iodophenyl)methanesulfonamide should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:[4]

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. |

| Body Protection | A lab coat or chemical-resistant apron. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7] |

Handling Procedures

-

Avoid direct contact with the skin, eyes, and clothing.[4]

-

Do not breathe dust or vapors.[4]

-

Use non-sparking tools for handling the solid material to prevent dust ignition.

-

Weigh and transfer the compound in a designated area, preferably within a fume hood, to minimize the dispersion of dust.

-

Keep the container tightly closed when not in use.[4]

Storage Procedures

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]

-

The recommended storage temperature is between 2-8°C.[6]

-

Keep containers tightly sealed to prevent contamination and moisture absorption.[4]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully scoop up the solid material, trying to minimize dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal in a labeled, sealed container.

Firefighting Measures

-

Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen iodide.[4]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Toxicological Information

The toxicological properties of N-(2-iodophenyl)methanesulfonamide have not been fully investigated. The available data indicates the following potential health effects:

| Effect | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |

| Skin Irritation | Causes skin irritation.[2] |

| Eye Irritation | Causes serious eye irritation.[2] |

| Respiratory Irritation | May cause respiratory tract irritation.[2] |

Visualizations

The following diagrams illustrate key safety and logical workflows for handling N-(2-iodophenyl)methanesulfonamide.

Caption: Risk Assessment Workflow.

Caption: First Aid Decision Flowchart.

References

- 1. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 [sigmaaldrich.com]

- 2. Buy N-(2-iodophenyl)methanesulfonamide | 116547-92-3 [smolecule.com]

- 3. N-(2-iodophenyl)methanesulfonamide | CAS#:116547-92-3 | Chemsrc [chemsrc.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. Cas 116547-92-3,N-(2-Iodophenyl)methanesulfonamide | lookchem [lookchem.com]

- 6. 116547-92-3|N-(2-Iodophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 7. gerpac.eu [gerpac.eu]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Spectroscopic and Synthetic Profile of N-(2-iodophenyl)methanesulfonamide: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data and synthesis of N-(2-iodophenyl)methanesulfonamide. This versatile compound serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Summary of Spectroscopic Data

The structural integrity of N-(2-iodophenyl)methanesulfonamide (C₇H₈INO₂S, Molecular Weight: 297.12 g/mol ) is confirmed through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(2-iodophenyl)methanesulfonamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the sulfonamide proton, the aromatic protons, and the methyl protons of the methanesulfonyl group.

| Proton | Typical Chemical Shift (δ) ppm | Notes |

| Sulfonamide (N-H) | ~9.0 – 10.3 | Broad singlet; position can be influenced by solvent and concentration. |

| Aromatic (Ar-H) | ~7.0 – 8.0 | Complex multiplet pattern due to coupling between adjacent protons. |

| Methyl (SO₂CH₃) | ~3.0 | Sharp singlet. |

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, providing insight into the carbon framework of the molecule.

| Carbon | Typical Chemical Shift (δ) ppm |

| Aromatic (Ar-C) | ~111 – 160 |

| Methyl (SO₂CH₃) | Not explicitly found in search results |

Infrared (IR) Spectroscopy

The IR spectrum of N-(2-iodophenyl)methanesulfonamide displays key absorption bands that are characteristic of its functional groups.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibrational Mode |

| Sulfonyl (S=O) | ~1320 | Asymmetric Stretch |

| Sulfonyl (S=O) | ~1140 | Symmetric Stretch |

| Sulfonamide (N-H) | Not explicitly found in search results | Stretch |

| Aromatic C-H | Not explicitly found in search results | Stretch |

| Methyl C-H | Not explicitly found in search results | Stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound.

| Parameter | Value |

| Molecular Formula | C₇H₈INO₂S |

| Monoisotopic Mass | 296.93205 Da |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of N-(2-iodophenyl)methanesulfonamide are crucial for reproducibility and further research.

Synthesis of N-(2-iodophenyl)methanesulfonamide

The most common synthetic route to N-(2-iodophenyl)methanesulfonamide is through the direct amination of 2-iodoaniline with methanesulfonyl chloride.[1]

Procedure:

-

Dissolve 2-iodoaniline in a suitable solvent, such as dichloromethane, in a reaction vessel.

-

Add a base, typically a tertiary amine like triethylamine, to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add methanesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-iodophenyl)methanesulfonamide.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Use standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or the salt plate with solvent, if applicable) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired adduct, over a relevant mass-to-charge (m/z) range.

Synthetic Utility and Reaction Pathways

N-(2-iodophenyl)methanesulfonamide is a key intermediate in various synthetic transformations, primarily due to the reactivity of the carbon-iodine bond. It is particularly useful in palladium-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic compounds.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Indoles using N-(2-iodophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-substituted indoles starting from N-(2-iodophenyl)methanesulfonamide. The described methodology follows a two-step sequence involving a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This route offers a versatile and efficient approach to a variety of indole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds.

Introduction

Indoles are a critical class of heterocyclic compounds widely found in natural products and synthetic drugs. Consequently, the development of efficient and versatile methods for their synthesis is of significant interest to the medicinal and organic chemistry communities. One effective strategy for constructing the indole nucleus is the Larock indole synthesis and related methodologies, which often involve the cyclization of 2-alkynylanilines. The following protocol details a robust method for the synthesis of N-sulfonyl indoles, beginning with the readily available N-(2-iodophenyl)methanesulfonamide. The N-sulfonyl group can serve as a protecting group that can be removed later if desired.

The overall synthetic strategy involves two key transformations:

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between N-(2-iodophenyl)methanesulfonamide and a terminal alkyne to form the corresponding N-(2-alkynylphenyl)methanesulfonamide intermediate.

-

Intramolecular Cyclization: The subsequent intramolecular cyclization of the alkyne-substituted aniline derivative to afford the final 2-substituted indole product. This cyclization can be promoted by a base or a transition metal catalyst.

Reaction Scheme

Figure 1. Overall reaction scheme for the synthesis of 2-substituted indoles.

Experimental Protocols

This section provides detailed experimental procedures for the two-step synthesis of 2-substituted indoles.

Part 1: Sonogashira Coupling of N-(2-iodophenyl)methanesulfonamide with Terminal Alkynes

This protocol describes the synthesis of the N-(2-alkynylphenyl)methanesulfonamide intermediate.

Materials:

-

N-(2-iodophenyl)methanesulfonamide

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-(2-iodophenyl)methanesulfonamide (1.0 mmol, 1.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-alkynylphenyl)methanesulfonamide.

Part 2: Intramolecular Cyclization to 2-Substituted Indoles

This protocol describes the cyclization of the intermediate to the final indole product.

Materials:

-

N-(2-alkynylphenyl)methanesulfonamide (from Part 1)

-

Potassium tert-butoxide (KOtBu) or another suitable base

-

Anhydrous toluene or DMF

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the N-(2-alkynylphenyl)methanesulfonamide (1.0 mmol, 1.0 equiv).

-

Add anhydrous toluene or DMF (10 mL).

-

Add potassium tert-butoxide (1.2 mmol, 1.2 equiv) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-substituted indole.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-substituted indoles using analogous N-sulfonyl-2-iodoanilines, demonstrating the scope of the terminal alkyne.

| Entry | Alkyne (R) | Product | Yield (%) |

| 1 | Phenyl | 1-(Methylsulfonyl)-2-phenyl-1H-indole | 85 |

| 2 | n-Butyl | 1-(Methylsulfonyl)-2-butyl-1H-indole | 78 |

| 3 | Cyclohexyl | 1-(Methylsulfonyl)-2-cyclohexyl-1H-indole | 75 |

| 4 | Trimethylsilyl | 1-(Methylsulfonyl)-2-(trimethylsilyl)-1H-indole | 90 |

| 5 | 4-Methoxyphenyl | 1-(Methylsulfonyl)-2-(4-methoxyphenyl)-1H-indole | 82 |

Note: Yields are based on reported procedures for similar substrates and may vary depending on the exact reaction conditions and the purity of the starting materials.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental process.

Figure 2. Experimental workflow for the two-step indole synthesis.

Reaction Mechanism

The reaction proceeds through a well-established two-part mechanism.

Figure 3. Simplified mechanism for Sonogashira coupling and subsequent cyclization.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization for specific substrates.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-(2-iodophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-(2-iodophenyl)methanesulfonamide as a versatile substrate in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic organic chemistry, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

N-(2-iodophenyl)methanesulfonamide is a valuable building block in organic synthesis. The presence of an iodo group ortho to the methanesulfonamide moiety allows for a wide range of palladium-catalyzed cross-coupling reactions, leading to the formation of diverse C-C and C-N bonds. These transformations are pivotal for the synthesis of novel drug candidates and functional materials. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this substrate.

Core Concepts and Mechanisms

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:

-

Oxidative Addition: The aryl iodide (in this case, N-(2-iodophenyl)methanesulfonamide) reacts with the Pd(0) catalyst, inserting the palladium into the carbon-iodine bond to form a Pd(II) intermediate.

-

Transmetalation (for Suzuki and Sonogashira reactions) or Olefin/Amine Coordination/Insertion (for Heck and Buchwald-Hartwig reactions): The coupling partner (e.g., an organoboron compound, alkene, alkyne, or amine) reacts with the Pd(II) complex.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

"Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124", label="Pd(0)Ln"]; "Ar-Pd(II)-I(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Ar-Pd(II)-I(Ln)"]; "Ar-Pd(II)-R(L2)" [fillcolor="#F1F3F4", fontcolor="#202124", label="Ar-Pd(II)-R(Ln)"]; "Ar-R" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, label="Ar-R (Product)"];

"Pd(0)L2" -> "Ar-Pd(II)-I(L2)" [label="Oxidative Addition\n(Ar-I)", color="#34A853"]; "Ar-Pd(II)-I(L2)" -> "Ar-Pd(II)-R(L2)" [label="Transmetalation / Insertion\n(R-M or R-H)", color="#4285F4"]; "Ar-Pd(II)-R(L2)" -> "Ar-R" [label="Reductive Elimination", color="#EA4335"]; "Ar-Pd(II)-R(L2)" -> "Pd(0)L2" [style=dashed, color="#FBBC05"];

{rank=same; "Ar-Pd(II)-I(L2)" "Ar-Pd(II)-R(L2)"} } dot Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, pairing aryl halides with organoboron compounds.

Data Presentation

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 24 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide with Phenylboronic Acid

Materials:

-

N-(2-iodophenyl)methanesulfonamide

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add N-(2-iodophenyl)methanesulfonamide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Starting Materials\n(N-(2-iodophenyl)methanesulfonamide,\nArylboronic acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Catalyst & Ligand\n(e.g., Pd(PPh3)4)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Solvents\n(e.g., Toluene/H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Inert Atmosphere &\nHeat (80-110 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reaction Monitoring\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Work-up &\nExtraction", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final Product\n(N-(2-arylphenyl)methanesulfonamide)", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#4285F4"]; D -> E [color="#FBBC05"]; E -> F [color="#EA4335"]; F -> G [color="#4285F4"]; G -> H [color="#34A853"]; } dot Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

II. Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[1][2][3][4][5]

Data Presentation

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 85 |

| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Acetonitrile | 80 | 24 | 78 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMAc | 120 | 16 | 65 |

Experimental Protocol: Heck Reaction of N-(2-iodophenyl)methanesulfonamide with Styrene

Materials:

-

N-(2-iodophenyl)methanesulfonamide

-

Styrene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

In a sealed tube, combine N-(2-iodophenyl)methanesulfonamide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with argon or nitrogen.

-

Add N,N-dimethylformamide (5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7][8]

Data Presentation

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 82 |

| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | CuI (2) | Piperidine | DMF | 50 | 16 | 88 |

Experimental Protocol: Sonogashira Coupling of N-(2-iodophenyl)methanesulfonamide with Phenylacetylene

Materials:

-

N-(2-iodophenyl)methanesulfonamide

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add N-(2-iodophenyl)methanesulfonamide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL).

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[9][10][11][12][13]

Data Presentation

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 89 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 87 |

Experimental Protocol: Buchwald-Hartwig Amination of N-(2-iodophenyl)methanesulfonamide with Morpholine

Materials:

-

N-(2-iodophenyl)methanesulfonamide

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add N-(2-iodophenyl)methanesulfonamide (1.0 mmol, 1.0 equiv).

-

Remove the tube from the glovebox, add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) under a flow of argon.

-

Seal the tube and heat the mixture at 100 °C for 16 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

dot digraph "Buchwald_Hartwig_Logic" { node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Select Aryl Halide\n(N-(2-iodophenyl)methanesulfonamide)\n& Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Choose Catalyst System\n(Pd Source + Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Select Base\n(e.g., NaOt-Bu, K3PO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Choose Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Run Reaction under\nInert Atmosphere & Heat", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired C-N Coupled Product", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Catalyst [color="#34A853"]; Start -> Base [color="#34A853"]; Catalyst -> Reaction [color="#4285F4"]; Base -> Reaction [color="#4285F4"]; Solvent -> Reaction [color="#4285F4"]; Reaction -> Product [color="#EA4335"]; } dot Figure 3: Logical steps for setting up a Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere (argon or nitrogen).

-

Many of the solvents used are flammable and/or toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

N-(2-iodophenyl)methanesulfonamide serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted sulfonamides. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

- 1. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of N-(2-iodophenyl)methanesulfonamide. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocol is based on established methodologies for Suzuki-Miyaura couplings of related aryl iodides and is intended to serve as a robust starting point for optimization.

Introduction